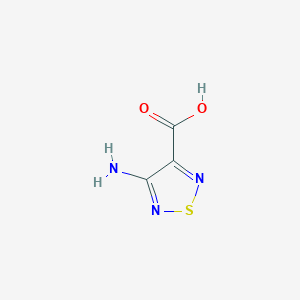

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

概要

説明

ヘキサクロロジシロキサン 。塩素、ケイ素、酸素から構成される化学化合物です。 構造的には、2つのトリクロロシリル基の対称エーテルです 。この化合物は、そのユニークな化学的特性により、さまざまな産業および科学的用途において重要な役割を果たしています。

2. 製法

合成経路と反応条件: ヘキサクロロジシロキサンは、四塩化ケイ素の高温酸化によって合成できます。反応は以下のとおりです。

2SiCl4+O2→2(SiCl3)2O+Cl2

この反応は通常、950°C〜970°Cの温度で行われます {_svg_2}.

工業生産方法: 工業的な環境では、ヘキサクロロジシロキサンの製造は、高温反応器内での四塩化ケイ素の制御された酸化によって行われます。このプロセスは、副生成物を最小限に抑えながら、反応物を目的の生成物に効率的に変換することを保証します。

準備方法

Synthetic Routes and Reaction Conditions: Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:

2SiCl4+O2→2(SiCl3)2O+Cl2

This reaction typically occurs at temperatures between 950°C and 970°C .

Industrial Production Methods: In industrial settings, the production of hexachlorodisiloxane involves the controlled oxidation of silicon tetrachloride in a high-temperature reactor. The process ensures the efficient conversion of reactants to the desired product while minimizing by-products.

化学反応の分析

反応の種類: ヘキサクロロジシロキサンは、以下を含むいくつかのタイプの化学反応を起こします。

- 水にさらされると、二酸化ケイ素と塩酸を生成して加水分解されます。:

加水分解: (SiCl3)2O+3H2O→2SiO2+6HCl

強熱すると、二酸化ケイ素と四塩化ケイ素に分解されます。:分解: 2(SiCl3)2O→SiO2+3SiCl4

一般的な試薬と条件:

水: 加水分解反応用。

三フッ化アンチモン: ヘキサフルオロジシロキサンを生成するための置換反応用。

主な生成物:

- 二酸化ケイ素 (SiO_2)

- 塩酸 (HCl)

- 四塩化ケイ素 (SiCl_4)

- ヘキサフルオロジシロキサン

4. 科学研究への応用

ヘキサクロロジシロキサンは、以下を含む科学研究で幅広い用途があります。

- 化学: 他のケイ素系化合物の合成における前駆体として使用されます。

- 生物学: ケイ素ベースの生命体とその生化学的過程の研究に使用されます。

- 医学: そのユニークな化学的特性により、薬物送達システムにおける潜在的な用途が調査されています。

- 産業: 電子および光学用途向けの超高純度二酸化ケイ素の製造に使用されます {_svg_3}.

科学的研究の応用

Anticancer Activity

ATCA has demonstrated promising anticancer effects across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

This data suggests that ATCA could serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

ATCA and its derivatives have shown significant antimicrobial properties against various pathogens. The compound's efficacy against bacteria and fungi makes it a valuable candidate in the fight against infectious diseases.

Key Findings:

- Derivatives of ATCA exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal activity was also noted against strains such as Candida albicans.

Example Data:

In a study assessing the antimicrobial properties of ATCA derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| ATCA Derivative A | 25 | Antibacterial |

| ATCA Derivative B | 32 | Antifungal |

These results indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Pharmacological Insights

作用機序

ヘキサクロロジシロキサンがその効果を発揮するメカニズムには、加水分解と分解反応を起こす能力が関与しています。これらの反応により、二酸化ケイ素と塩酸が生成され、さまざまな分子標的と経路と相互作用する可能性があります。 この化合物は水や他の試薬と反応するため、化学合成や工業プロセスにおいて貴重なツールとなっています .

類似化合物との比較

ヘキサクロロジシロキサンは、以下のような他の類似化合物と比較できます。

- ヘキサフルオロジシロキサン: ヘキサクロロジシロキサンと三フッ化アンチモンとの置換反応によって生成されます。

- 四塩化ケイ素: ヘキサクロロジシロキサンの合成における前駆体です。

- 二酸化ケイ素: ヘキサクロロジシロキサン加水分解の主な生成物です。

独自性: ヘキサクロロジシロキサンは、その対称構造とさまざまな化学反応を起こす能力により、研究と産業の両方の用途において汎用性の高い化合物となっています .

生物活性

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (ATCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATCA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring, which contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

ATCA exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 31.25 |

| Escherichia coli | 16 | 31.25 |

| Candida albicans | 20 | 32.6 |

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

ATCA has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

Anti-inflammatory Activity

ATCA also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.

The biological activity of ATCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: ATCA inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Interference with DNA Binding: The compound can disrupt the binding of transcription factors to DNA, thereby modulating gene expression related to cell growth and survival.

- Induction of Apoptosis: ATCA promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

特性

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMKAQZLZNNVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291030 | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-58-5 | |

| Record name | 2829-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。